molecular formula C30H22O2S B12723310 Ethanone, 2,2'-thiobis(1-(9H-fluoren-2-yl)- CAS No. 121305-19-9

Ethanone, 2,2'-thiobis(1-(9H-fluoren-2-yl)-

Cat. No.: B12723310
CAS No.: 121305-19-9
M. Wt: 446.6 g/mol
InChI Key: XMAAUVGPTCRRQZ-UHFFFAOYSA-N
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Description

Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- is a chemical compound with the molecular formula C₃₀H₂₂O₂S. This compound is characterized by the presence of a thiobis group linking two ethanone moieties, each substituted with a 9H-fluoren-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- typically involves the reaction of 9H-fluoren-2-yl ethanone with a thiobis reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .

Scientific Research Applications

Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The thiobis group can form reversible bonds with thiol-containing biomolecules, affecting their function. Additionally, the fluorenyl groups can interact with aromatic residues in proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    1-(9-Methyl-9H-fluoren-2-yl)-ethanone: Similar in structure but lacks the thiobis linkage.

    1-(9-Propyl-9H-fluoren-2-yl)-ethanone: Contains a propyl group instead of the thiobis linkage.

    1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Substituted with an acetyl group.

Uniqueness

Ethanone, 2,2’-thiobis(1-(9H-fluoren-2-yl)- is unique due to the presence of the thiobis linkage, which imparts distinct chemical and physical properties. This linkage allows for specific interactions with thiol-containing biomolecules and enhances the compound’s stability and reactivity .

Properties

CAS No.

121305-19-9

Molecular Formula

C30H22O2S

Molecular Weight

446.6 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)-2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanylethanone

InChI

InChI=1S/C30H22O2S/c31-29(21-9-11-27-23(15-21)13-19-5-1-3-7-25(19)27)17-33-18-30(32)22-10-12-28-24(16-22)14-20-6-2-4-8-26(20)28/h1-12,15-16H,13-14,17-18H2

InChI Key

XMAAUVGPTCRRQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSCC(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

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